![molecular formula C20H33NO7 B5061622 N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5061622.png)
N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate, also known as TBE-31, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic benefits. TBE-31 is a selective agonist of the β3-adrenergic receptor, which is primarily expressed in adipose tissue and plays a crucial role in regulating energy metabolism.
作用机制
N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate selectively activates the β3-adrenergic receptor, which is primarily expressed in adipose tissue. Activation of the β3-adrenergic receptor leads to the activation of adenylate cyclase and the production of cyclic AMP (cAMP). Increased cAMP levels activate protein kinase A (PKA), which leads to the phosphorylation of various downstream targets, including hormone-sensitive lipase (HSL). Phosphorylation of HSL leads to the hydrolysis of triglycerides and the release of free fatty acids from adipose tissue. This compound has also been shown to increase glucose uptake in skeletal muscle and improve insulin sensitivity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. This compound increases energy expenditure and thermogenesis, which leads to a reduction in body weight and fat mass. This compound also improves lipid metabolism by increasing the oxidation of fatty acids and reducing the synthesis of triglycerides. This compound has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle, which may contribute to its therapeutic effects in type 2 diabetes.
实验室实验的优点和局限性
One of the main advantages of N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate is its selectivity for the β3-adrenergic receptor, which reduces the risk of off-target effects. This compound has also been shown to have a favorable safety profile in preclinical studies. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which may limit its use in certain experimental settings.
未来方向
There are several potential future directions for the research of N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate. One area of interest is the potential therapeutic applications of this compound in metabolic disorders such as obesity and type 2 diabetes. Further studies are needed to determine the optimal dosing and administration of this compound in these conditions. Another area of interest is the potential use of this compound in combination with other drugs for the treatment of metabolic disorders. Finally, further studies are needed to determine the long-term safety and efficacy of this compound in humans.
合成方法
The synthesis of N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate involves several steps, including the reaction of 2-tert-butylphenol with epichlorohydrin to form 2-(2-tert-butylphenoxy)ethanol, which is then reacted with ethylene oxide to produce 2-[2-(2-tert-butylphenoxy)ethoxy]ethanol. The final step involves the reaction of 2-[2-(2-tert-butylphenoxy)ethoxy]ethanol with 3-methoxy-1-propanamine to form this compound. The purity of this compound can be determined using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
科学研究应用
N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate has been extensively studied for its potential therapeutic applications in various metabolic disorders, including obesity, type 2 diabetes, and metabolic syndrome. In preclinical studies, this compound has been shown to improve insulin sensitivity, reduce body weight and fat mass, and improve lipid metabolism. This compound has also been shown to have anti-inflammatory properties, which may contribute to its therapeutic effects in metabolic disorders.
属性
IUPAC Name |
N-[2-[2-(2-tert-butylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO3.C2H2O4/c1-18(2,3)16-8-5-6-9-17(16)22-15-14-21-13-11-19-10-7-12-20-4;3-1(4)2(5)6/h5-6,8-9,19H,7,10-15H2,1-4H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMFYFZOPWMLBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCCOCCNCCCOC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

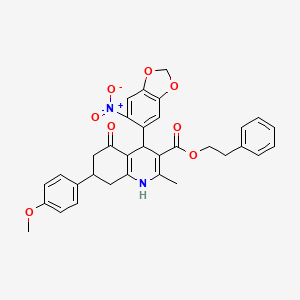
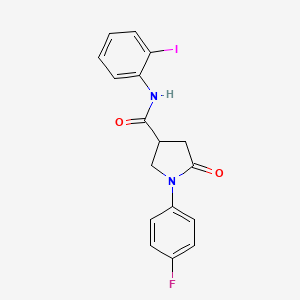
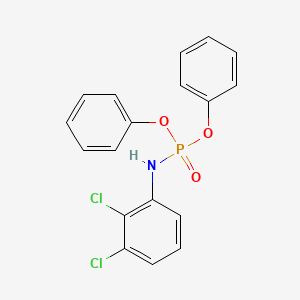
![4-(2,5-dimethylphenyl)-1,7-dimethyl-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5061567.png)
![[(2-phenylethyl)sulfonyl]benzene](/img/structure/B5061575.png)
![4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5061583.png)
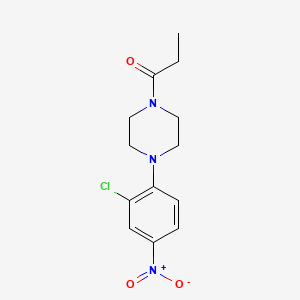
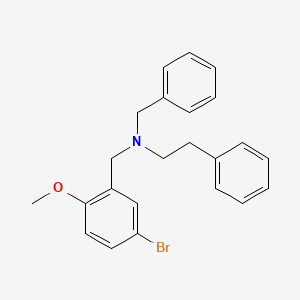
![1',3',3'-trimethyl-1',3'-dihydrospiro[anthra[2,1-b][1,4]oxazine-3,2'-indole]](/img/structure/B5061600.png)

![N~1~-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5061607.png)


![diisopropyl [hydroxy(3-pyridinyl)methyl]phosphonate](/img/structure/B5061636.png)